molecular formula C31H27NO5 B10849865 tert-butyl 2-[4-[[1-(1H-indol-3-yl)-3,4-dioxonaphthalen-2-yl]methyl]phenoxy]acetate CAS No. 483987-38-8

tert-butyl 2-[4-[[1-(1H-indol-3-yl)-3,4-dioxonaphthalen-2-yl]methyl]phenoxy]acetate

Cat. No.: B10849865
CAS No.: 483987-38-8
M. Wt: 493.5 g/mol
InChI Key: ZGPUJIKBVXJDGJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of KR61639 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of substituted imidazole derivatives, which are then further modified to produce the final compound . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to produce KR61639 in larger quantities .

Chemical Reactions Analysis

KR61639 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Mechanism of Action

Properties

CAS No.

483987-38-8

Molecular Formula

C31H27NO5

Molecular Weight

493.5 g/mol

IUPAC Name

tert-butyl 2-[4-[[1-(1H-indol-3-yl)-3,4-dioxonaphthalen-2-yl]methyl]phenoxy]acetate

InChI

InChI=1S/C31H27NO5/c1-31(2,3)37-27(33)18-36-20-14-12-19(13-15-20)16-24-28(25-17-32-26-11-7-6-8-21(25)26)22-9-4-5-10-23(22)29(34)30(24)35/h4-15,17,32H,16,18H2,1-3H3

InChI Key

ZGPUJIKBVXJDGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C(=O)C2=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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